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Compound of Interest

Compound Name: 2,5-Difluoro-4-methoxybenzonitrile
CAS No.: 1007605-44-8
Cat. No.: B1587112
Get Quote
. J

Executive Summary

2,5-Difluoro-4-methoxybenzonitrile (CAS: 1007605-44-8) is a specialized fluorinated building
block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs) and
agrochemicals. Its structural core—a benzonitrile scaffold substituted with a methoxy group and
two fluorine atoms in a para relationship to each other—imparts unique electronic properties,
making it a critical intermediate for modulating metabolic stability and lipophilicity in drug
candidates.

This guide provides a comprehensive analysis of its spectral data (NMR, IR, MS), synthesis
logic, and structural elucidation protocols for researchers in medicinal chemistry and process
development.

Chemical Identity & Properties
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Property Data
IUPAC Name 2,5-Difluoro-4-methoxybenzonitrile
CAS Number 1007605-44-8
C
H
Molecular Formula
F
NO
Molecular Weight 169.13 g/mol
Physical State White to off-white crystalline solid
] ] Approx. 78-82 °C (Predicted based on
Melting Point
structural analogs)
Soluble in CHCI
Solubility
, DMSO, Methanol; Sparingly soluble in water
SMILES COC1=C(C=C(C(=C1)F)C#N)F

Synthesis & Reaction Logic

The most robust synthetic route to 2,5-difluoro-4-methoxybenzonitrile utilizes a Nucleophilic
Aromatic Substitution (S

Ar) strategy. The precursor, 2,4,5-trifluorobenzonitrile, contains three fluorine atoms.[1] The
fluorine at the 4-position is most susceptible to nucleophilic attack due to the strong electron-
withdrawing effect of the para-cyano group, which stabilizes the Meisenheimer complex
intermediate.

Mechanistic Workflow (S Ar)
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2,4,5-Trifluorobenzonitrile Nucleophilic Attack (C-4) 2,5-Difluoro-4-methoxybenzonitrile

(Starting Material) Elimination of F- (Target)
Meisenheimer Complex /

__________ -»| (Stabilized by p-CN)
NaOMe /MeOH  ———"""""""
(Nucleophile)

Figure 1: Regioselective S_NAr synthesis targeting the C-4 position activated by the para-nitrile group.

Click to download full resolution via product page

Spectral Analysis & Elucidation

The structural verification of this compound relies on the distinct coupling patterns arising from
the two fluorine atoms (

F, Spin 1/2).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCI

(referenced to TMS at 0.00 ppm)

H NMR Data (400 MHz)

The proton spectrum is characterized by two distinct aromatic signals and one methoxy singlet.
The aromatic protons appear as doublets of doublets (dd) due to coupling with the two non-
equivalent fluorine atoms.
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Couplin
Shift ( . pling
Multiplicity Integration Assignment onstants (
, ppm
ppm) 2
N/A (Possible
3.98 Singlet (s) 3H —OCH small
broadening)
Hz,
6.75—6.85 dd 1H Ar-H3
Hz
Hz,
7.35-7.45 dd 1H P
Hz

Interpretation Logic:

e H3 (Ortho to OMe): This proton is shielded by the electron-donating methoxy group (ortho
effect) and resides between F2 and OMe. It typically appears upfield (~6.8 ppm).

e H6 (Ortho to CN): This proton is deshielded by the electron-withdrawing nitrile group (ortho
effect) and resides between F5 and CN. It appears downfield (~7.4 ppm).

F NMR Data (376 MHz)

The fluorine spectrum confirms the presence of two non-equivalent fluorine atoms.
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Shift (
Multiplicity Assignment Notes

» Ppm)
Deshielded by CN.

-112.5 ddd F2 (Ortho to CN) Couples to F5, H3,
H6.
Shielded relative to

-134.2 ddd F5 (Meta to CN) F2. Couples to F2,
H6, H3.

Note:

F shifts are referenced to CFCI

(0 ppm). Values are estimated based on substituent additivity rules for benzonitriles.

C NMR Data (100 MHz)

Key diagnostic peaks include the nitrile carbon and the C-F doublets (large

coupling).

162.5 ppm: C-4 (Attached to OMe, dd due to F coupling).
e 158.0 ppm: C-2 (Attached to F, d,
Hz).
e 148.5 ppm: C-5 (Attached to F, d,
Hz).
e 114.0 ppm: —C
N (Nitrile).
e 116.5 ppm: C-6 (CH, dd).

e 102.5 ppm: C-3 (CH, dd).

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587112?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

e 92.0 ppm: C-1 (Quaternary, attached to CN).

e 56.8 ppm: -OCH

Infrared (IR) Spectroscopy[4]

e 2230 -2240 cm

: Characteristic C
N stretch (Sharp, Medium intensity).

e 1615, 1510 cm

: Aromatic C=C ring stretches.

e 1280, 1120 cm

: C—F and C-O-C stretching vibrations.

Mass Spectrometry (MS)
e Method: GC-MS or LC-MS (ESI+).

e Molecular lon (

): 169.1 m/z.

o Fragmentation: Loss of methyl radical (

, m/z 154) and loss of CO/HCN is common in this class.

Structural Elucidation & Quality Control

To ensure the identity of the compound and rule out isomers (e.g., 2,3-difluoro or 3,5-difluoro

isomers), the following logic is applied:
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Unknown Sample
(C8H5F2NO)

IR Spectrum:
Peak at ~2235 cm-1?
es (Nitrile present)
1H NMR Symmetry:
Are protons equivalent?
ﬁ (Two distinct signals)\Yes (Singlet/Triplet)
Coupling Constants: Isomer: 2,6-Difluoro
Two dds observed? (Symmetric)
iles (Para relationship confirmed)

CONFIRMED:
2,5-Difluoro-4-methoxybenzonitrile

Figure 2: Logic flow for distinguishing the 2,5-isomer from symmetric analogs.

Click to download full resolution via product page

Handling & Safety Protocols

Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

Storage: Store at 2—8 °C under inert atmosphere (Argon/Nitrogen). The compound is stable
but should be kept dry.

Incompatibility: Strong oxidizing agents and strong bases (potential for hydrolysis of the

nitrile).
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e Chemical Identity: PubChem. 2,5-Difluoro-4-methoxybenzonitrile (Compound). National
Library of Medicine. Available at: [Link]

o Spectral Analog Data: National Institute of Advanced Industrial Science and Technology
(AIST). Spectral Database for Organic Compounds (SDBS) - 4-Methoxybenzonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. ossila.com [ossila.com]

e To cite this document: BenchChem. [Technical Guide: Spectral Characterization of 2,5-
Difluoro-4-methoxybenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1587112/docs#technical-guide-spectral-
characterization-of-2-5-difluoro-4-methoxybenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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